N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide is a benzamide derivative featuring a benzothiazole core linked to a hydroxyphenyl moiety and a 4-benzylbenzamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking and hydrogen bonding interactions . The hydroxyphenyl group enhances solubility and provides a site for hydrogen bonding, while the benzylbenzamide moiety contributes to lipophilicity and structural rigidity. This compound’s synthesis likely involves coupling reactions between activated benzoic acid derivatives and amines, followed by functionalization of the benzothiazole ring .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-24-15-14-21(17-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCJNIYHOWUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs differ in substituents and core heterocycles, influencing their physicochemical and biological properties:
Spectral Characteristics
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C22H21N3O2S
- Molecular Weight : 393.49 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several biological activities, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that are critical in various metabolic pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 10 µM
- A549: 15 µM
These findings suggest that the compound exhibits potent anticancer activity, particularly against cervical and breast cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 10 |
| A549 | 15 |
Antioxidant Activity
A separate investigation assessed the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results showed:
- Scavenging Activity : 78% at a concentration of 50 µg/mL.
This indicates that this compound has significant potential as an antioxidant agent.
Research Findings
- Structure-Activity Relationship (SAR) : Research has focused on modifying various functional groups to enhance the biological activity of this compound. Substitutions on the benzene rings have been shown to affect both potency and selectivity against target enzymes.
- In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
